Oxidoperoxidocarbonate(.1-)

Description

Structure

2D Structure

Properties

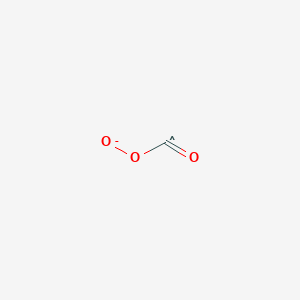

Molecular Formula |

CO3- |

|---|---|

Molecular Weight |

60.009 g/mol |

InChI |

InChI=1S/CHO3/c2-1-4-3/h3H/p-1 |

InChI Key |

PCHWFRYSQGPDFR-UHFFFAOYSA-M |

SMILES |

[C](=O)O[O-] |

Canonical SMILES |

[C](=O)O[O-] |

Origin of Product |

United States |

Quantum Chemical Investigations of Electronic Structure and Energetics

Computational Methodologies for Radical Species

The accurate theoretical description of radical species such as oxidoperoxidocarbonate(.1-) necessitates the use of sophisticated computational methods that can adequately account for electron correlation and the open-shell nature of the molecule.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the electronic structure of molecules due to its favorable balance between computational cost and accuracy. For radical anions like CO₄⁻, various exchange-correlation functionals are employed to approximate the complex interactions between electrons.

Commonly used functionals for such systems include:

Hybrid functionals: These functionals, such as B3LYP, incorporate a portion of exact Hartree-Fock exchange, which is often crucial for accurately describing the electronic structure of radicals and reducing self-interaction error.

Range-separated functionals: Functionals like ωB97X-D are designed to improve the description of long-range interactions and have shown promise in providing accurate thermochemistry and barrier heights for radical reactions.

Meta-GGA functionals: These functionals, which depend on the kinetic energy density in addition to the electron density and its gradient, can offer improved accuracy for a broad range of chemical systems.

The choice of functional can significantly impact the calculated properties of CO₄⁻, including its geometry, vibrational frequencies, and relative energies of different electronic states.

Ab Initio Wavefunction Methods (e.g., CCSD(T), MR-CI)

For a more rigorous and systematically improvable description of the electronic structure of oxidoperoxidocarbonate(.1-), high-level ab initio wavefunction-based methods are indispensable. These methods solve the electronic Schrödinger equation without empirical parameters, providing a more fundamental understanding of the system.

Key ab initio methods applied to radical species include:

Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) is known for its high accuracy in calculating energies and molecular properties for systems where a single-reference description is appropriate.

Multireference Configuration Interaction (MR-CI): For cases where the electronic structure is more complex and cannot be described by a single determinant, multireference methods like MR-CI are necessary. These methods explicitly account for the contributions of multiple electronic configurations, providing a robust description of the wavefunction.

Investigations into the planar Cₛ structure of the CO₄⁻ anion have utilized various levels of ab initio calculations to determine its ground state and energetics utah.edu. The lowest lying ²A″ state of this structure was found to be lower in energy than the lowest ²A′ state at multiple levels of calculation, suggesting it is likely the ground state utah.edu.

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For anions like oxidoperoxidocarbonate(.1-), the use of diffuse functions is critical. These functions are necessary to accurately describe the loosely bound outermost electron.

Commonly employed basis sets include:

Pople-style basis sets: Sets like 6-31+G* and 6-311++G(d,p) are frequently used, with the "+" symbols indicating the inclusion of diffuse functions on heavy atoms and hydrogen, respectively.

Correlation-consistent basis sets: The aug-cc-pVXZ (where X = D, T, Q, etc.) series of basis sets, developed by Dunning and coworkers, are systematically improvable and include diffuse functions (indicated by "aug-") to properly describe anionic species.

The combination of the chosen theoretical method and basis set defines the "level of theory." The computed enthalpy of formation and the minimum energy geometry of the CO₄⁻ anion have been shown to be dependent on the level of theory used in the calculations utah.edu.

Solvation Models and Environmental Perturbation Effects

In condensed phases, the surrounding solvent can significantly influence the properties of a charged species like oxidoperoxidocarbonate(.1-). To account for these environmental perturbations, computational chemists employ solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium. This approach offers a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a finite number of individual solvent molecules are included in the quantum mechanical calculation. This allows for the explicit treatment of direct interactions, such as hydrogen bonding, between the solute and the solvent molecules.

The choice of solvation model is crucial for accurately predicting the behavior and reactivity of the CO₄⁻ radical anion in solution.

Electronic Configuration and Theoretical Spectroscopic Fingerprints

Quantum chemical calculations provide valuable insights into the electronic configuration of oxidoperoxidocarbonate(.1-) and can predict its spectroscopic properties, which are essential for its potential experimental identification.

Spin Density Distribution Analysis and Radical Localization

As a radical species, oxidoperoxidocarbonate(.1-) possesses an unpaired electron. The distribution of the spin of this unpaired electron across the molecule is known as the spin density. Analysis of the spin density reveals the location of the radical character within the molecule, which is crucial for understanding its reactivity.

Computational studies can generate spin density plots, which visually represent the regions of the molecule where the unpaired electron is most likely to be found. For the CO₄⁻ anion, understanding the spin density distribution helps to elucidate which atoms are the primary sites of radical activity. This information is vital for predicting how the molecule will interact with other species and participate in chemical reactions.

Molecular Orbital Characterization and Electronic Transitions

The electronic configuration of a molecule is crucial to understanding its reactivity and spectroscopic behavior. In organic molecules, electronic transitions, such as the promotion of an electron from a bonding (π) to an antibonding (π*) orbital, can be analyzed using techniques like ultraviolet-visible (UV-Vis) spectroscopy. wikipedia.orglibretexts.org For radical species, the nature of the singly occupied molecular orbital (SOMO) is of particular interest.

Quantum chemical calculations would reveal the distribution and energy levels of the molecular orbitals in oxidoperoxidocarbonate(.1-). The SOMO would likely be distributed across the oxygen atoms, influencing the radical's reactivity. Electronic transitions, which involve the excitation of electrons between molecular orbitals, give rise to absorption bands in the UV-Vis spectrum. wikipedia.orgbioglobax.com The energy of these transitions corresponds to the energy gap between the involved orbitals. libretexts.org For a radical anion like oxidoperoxidocarbonate(.1-), transitions involving the SOMO would be of significant interest.

Table 1: Hypothetical Molecular Orbital Data for Oxidoperoxidocarbonate(.1-)

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| LUMO+1 | -1.2 | π* |

| LUMO | -2.5 | π* |

| SOMO | -5.8 | n/π* |

| HOMO | -8.1 | π |

Note: This table is illustrative and based on general principles of molecular orbital theory for similar radical species. Actual values would require specific quantum chemical calculations.

Simulated Spectroscopic Data (e.g., Electron Paramagnetic Resonance (EPR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy)

Computational methods can simulate various types of spectra, providing a theoretical fingerprint of a molecule that can aid in its experimental identification.

Electron Paramagnetic Resonance (EPR) Spectroscopy : As a radical species with an unpaired electron, oxidoperoxidocarbonate(.1-) would be EPR active. wikipedia.org EPR spectroscopy is a highly sensitive technique for detecting and characterizing paramagnetic species. bruker.comljmu.ac.uk The g-factor and hyperfine coupling constants are key parameters obtained from an EPR spectrum that provide information about the electronic environment of the unpaired electron. ljmu.ac.uk

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of a molecule. uhcl.edu The vibrational frequencies are determined by the bond strengths and atomic masses. For oxidoperoxidocarbonate(.1-), characteristic stretching frequencies for the C=O, C-O, and O-O bonds would be expected. The presence of peroxy and carbonate functionalities would result in a complex IR spectrum. nih.govlibretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the electronic transitions within a molecule. bioglobax.comethz.ch The absorption of UV or visible light promotes an electron to a higher energy molecular orbital. wikipedia.orglibretexts.org The position and intensity of the absorption bands provide insights into the electronic structure. bioglobax.com For oxidoperoxidocarbonate(.1-), π → π* and n → π* transitions, as well as transitions involving the SOMO, would likely be observed. wikipedia.org

Table 2: Predicted Spectroscopic Data for Oxidoperoxidocarbonate(.1-)

| Spectroscopic Technique | Predicted Features |

|---|---|

| EPR | g-value slightly greater than free electron value (~2.0023) |

| IR | Strong C=O stretch (~1700-1800 cm⁻¹), C-O stretches (~1000-1300 cm⁻¹), O-O stretch (~800-900 cm⁻¹) |

Note: The values in this table are estimations based on characteristic functional group absorptions and general principles of spectroscopy.

Thermochemical Properties and Stability Analysis

The thermodynamic stability of a chemical species is fundamental to understanding its formation, reactivity, and persistence.

Standard Enthalpies of Formation and Reaction Pathways

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.orglibretexts.orgkhanacademy.org This value is a key thermochemical property that can be used to calculate the enthalpy change of reactions. libretexts.org For a transient species like oxidoperoxidocarbonate(.1-), ΔfH° would likely be determined through computational methods. Knowledge of its enthalpy of formation would allow for the prediction of the energetics of various reaction pathways in which it might be involved.

Bond Dissociation Energies and Radical Stability

Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically. ucsb.edu The stability of a radical is inversely related to the BDE of the bond that is broken to form it; a lower BDE indicates a more stable radical. chemistrysteps.comyoutube.com For oxidoperoxidocarbonate(.1-), the O-O bond is expected to be relatively weak, a characteristic feature of peroxides. wayne.eduwayne.edunih.gov The stability of the resulting radical fragments is a key factor influencing this BDE. libretexts.orgrsc.org Delocalization of the unpaired electron can significantly stabilize a radical. libretexts.org

Table 3: Estimated Bond Dissociation Energies for Bonds in Oxidoperoxidocarbonate(.1-)

| Bond | Estimated BDE (kcal/mol) |

|---|---|

| C-O (peroxy) | 70-80 |

| O-O | 35-50 |

Note: These are estimated ranges based on typical BDEs for similar bond types in related molecules. wayne.eduresearchgate.net

Isodesmic and Isogyric Reaction Analysis for Thermodynamic Refinement

Isodesmic and isogyric reactions are theoretical reactions used in computational chemistry to improve the accuracy of calculated thermochemical data. uni-muenchen.dewikipedia.orgiupac.org In an isodesmic reaction, the number and types of bonds are conserved on both sides of the reaction. uni-muenchen.deiupac.orgumsl.edu This conservation helps to cancel out systematic errors in the calculations. Isogyric reactions conserve the number of electron pairs. uni-muenchen.de By using a set of well-characterized reference molecules in these theoretical reactions, a more reliable value for the enthalpy of formation of the target molecule, such as oxidoperoxidocarbonate(.1-), can be obtained. nsf.govresearchgate.net

Reaction Mechanisms and Kinetic Studies

Pathways of Formation of Oxidoperoxidocarbonate(.1-)

The generation of the oxidoperoxidocarbonate(.1-) radical can occur through several distinct mechanisms, each dependent on specific precursors and reaction conditions.

Homolytic Bond Fission from Precursor Species

Homolytic fission, or homolysis, involves the cleavage of a covalent bond where each fragment retains one of the bonding electrons, resulting in the formation of two radicals. vedantu.comwillingdoncollege.ac.inunacademy.comlibretexts.orgbyjus.com This process typically requires energy input in the form of heat or ultraviolet radiation. vedantu.comlibretexts.org In the context of oxidoperoxidocarbonate(.1-), a suitable precursor molecule containing a peroxide linkage, such as a peroxymonocarbonate, could undergo homolytic cleavage of the O-O bond to generate the oxidoperoxidocarbonate(.1-) radical and another radical species. The energy required for this bond dissociation is a critical factor in determining the feasibility of this pathway. byjus.com

One-Electron Oxidation/Reduction Processes Involving Carbonate or Peroxide Species

A prominent pathway for the formation of oxidoperoxidocarbonate(.1-) involves one-electron oxidation or reduction of related species. The direct one-electron oxidation of bicarbonate (HCO₃⁻) can lead to the formation of the carbonate radical (CO₃•⁻). osti.govnih.gov This carbonate radical is a key intermediate that can subsequently react to form peroxycarbonates. osti.gov The electrochemical oxidation of bicarbonate has been observed at potentials greater than 1.4 V versus a silver/silver chloride electrode. osti.gov The carbonate radical anion (CO₃•⁻) is a strong one-electron oxidant and can be generated from the bicarbonate/carbon dioxide pair. nih.govmdpi.com This radical plays a role in various oxidative processes. nih.govmdpi.com

Furthermore, the interaction of carbon dioxide with peroxides, such as hydrogen peroxide, can lead to the formation of peroxymonocarbonate (HCO₄⁻). nih.gov This species can then be involved in one-electron oxidation processes. Molecular dynamics simulations and experimental evidence suggest that carbonate can mediate the electrochemical water oxidation pathway to produce hydrogen peroxide through the formation of carbonate radical and percarbonate intermediates. rice.edu

Reactivity Profiles and Transformation Pathways

Once formed, the oxidoperoxidocarbonate(.1-) radical exhibits a range of reactivities, primarily dictated by its radical nature.

Radical-Radical Coupling Reactions and Disproportionation

Radical-radical coupling represents a direct pathway for the termination of radical species. In the context of oxidoperoxidocarbonate(.1-), it could couple with another radical to form a stable, non-radical product. The dimerization of carbonate radicals, for instance, provides a pathway to peroxybicarbonate. osti.gov Such coupling reactions are often diffusion-controlled and can be highly efficient. thieme-connect.de Recent advances have led to the development of selective radical-radical cross-coupling reactions, which are powerful tools in organic synthesis. thieme-connect.denih.govresearchgate.netchemrxiv.org

Disproportionation is a specific type of redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state. wikipedia.orgyoutube.comyoutube.comyoutube.combyjus.com For a radical species like oxidoperoxidocarbonate(.1-), it could potentially undergo disproportionation, leading to both oxidized and reduced carbonate or peroxycarbonate species. For an element to undergo disproportionation, it must have at least three different oxidation states, and the species in the intermediate state must be less stable than the products. byjus.com

Electron Transfer Kinetics with Inorganic and Organic Substrates

The oxidoperoxidocarbonate(.1-) radical can engage in electron transfer reactions with a variety of substrates. The kinetics of these reactions are governed by factors such as the reduction potentials of the reacting species and the reorganization energy of the system, as described by Marcus theory. nih.govdiva-portal.orgnih.gov

Inorganic Substrates: The carbonate radical anion (CO₃•⁻), a related species, is known to be a strong one-electron oxidant with a reduction potential of +1.78 V. nih.gov It can react with various inorganic substrates. The kinetics of electron transfer between radicals and inorganic species are often studied using electrochemical methods, which can provide insights into the rate constants and mechanisms of these reactions. nih.govnih.govnih.gov

Organic Substrates: The carbonate radical anion can oxidize organic molecules through both electron transfer and hydrogen abstraction mechanisms. nih.gov For example, it can cause the one-electron oxidation of the methionine residue in the β-amyloid peptide. nih.govmdpi.com The kinetics of electron transfer to organic substrates can be influenced by factors such as the electronic properties of substituents on the organic molecule. chemrxiv.orgresearchgate.net Computational studies can provide a detailed understanding of the electron transfer process, including the role of free energy changes and reorganization energies in determining the reaction rates. chemrxiv.orgresearchgate.net

Potential Ligand Exchange Mechanisms in Coordination Environments

The interaction of the carbonate radical anion with metal complexes is a critical area of study, as it often dictates the pathway of oxidation-reduction reactions. Research indicates that the carbonate radical can participate in ligand exchange mechanisms, influencing the coordination sphere of a metal center.

A primary mechanism involves the direct coordination of the carbonate radical to the metal ion before electron transfer occurs. tandfonline.com This inner-sphere mechanism has been observed in the reaction of CO₃•⁻ with amino-carboxylate complexes of manganese(II) and iron(III). tandfonline.com In these cases, the initial step is the binding of the carbonate species to the metal, which facilitates the subsequent oxidation of the metal center. tandfonline.comcollectionscanada.gc.ca The rate of reaction is influenced by the lability of the existing ligands; for instance, the radical's reaction with labile aquo ions like Co(II), Ni(II), and Cu(II) is well-documented. osti.gov

Kinetic studies, often performed using techniques like pulse radiolysis, have provided rate constants for these interactions. The reactivity is dependent on the oxidation potential of the metal complex and the nature of the ligands already present. osti.gov For example, complexes with easily oxidizable ligands or those with accessible higher oxidation states tend to react more rapidly. osti.gov In some cases, the reaction with the carbonate radical leads to the substitution of an existing ligand, such as a halide, rather than simple electron transfer. osti.gov This highlights the dual role of the carbonate radical as both a potential ligand and an oxidizing agent.

The table below presents selected rate constants for the reaction of the carbonate radical anion with various metal complexes, illustrating the diversity of its reactivity.

| Metal Complex | Rate Constant (k) (M⁻¹ s⁻¹) | Reaction Type/Observation | Reference |

|---|---|---|---|

| [Fe(II)(CN)₆]⁴⁻ | 5.0 x 10⁷ | Electron Transfer | collectionscanada.gc.ca |

| [Mo(IV)(CN)₈]⁴⁻ | 6.5 x 10⁷ | Electron Transfer | collectionscanada.gc.ca |

| Mn(II)PDTA²⁻ | 1.2 x 10⁸ | Inner-sphere electron transfer; formation of Mn(III) | tandfonline.com |

| Fe(III)PDTA | 1.9 x 10⁸ | Inner-sphere electron transfer; formation of Fe(IV) | tandfonline.com |

| Co(II)aq | 3.5 x 10⁵ | Electron Transfer | osti.gov |

| Ni(II)-glycine | 1.8 x 10⁷ | Predominantly H-abstraction from ligand | collectionscanada.gc.ca |

| [Co(NH₃)₅Cl]²⁺ | 2.0 x 10⁶ | Leads to ligand substitution | osti.gov |

Catalytic Relevance and Reaction Intermediates

The oxidoperoxidocarbonate(.1-) radical is not just a reactive species but also a crucial reaction intermediate in numerous catalytic cycles. nih.govacs.orgresearchgate.net Its formation can fundamentally alter reaction mechanisms, and its selective reactivity makes it a valuable entity in both synthetic and environmental chemistry. nih.govresearchgate.net

Theoretical Role in Carbon Monoxide Oxidation Processes

The oxidation of carbon monoxide (CO) to carbon dioxide (CO₂) is a critical reaction in applications such as automotive catalytic converters. acs.org Theoretical and experimental studies have implicated an oxidoperoxidocarbonate-like species as a key intermediate in this process, particularly in heterogeneous catalysis.

On irreducible oxide supports like MgO or for gold nanoparticles on certain substrates, a proposed Eley-Rideal mechanism involves the reaction of a surface-adsorbed CO molecule with gas-phase O₂. northwestern.edu Computational studies suggest this proceeds through the formation of an oxidoperoxidocarbonate (OCOO•⁻ or a surface-bound equivalent) intermediate on the catalyst. northwestern.edu This intermediate subsequently decomposes to release CO₂, leaving an active oxygen atom on the surface. northwestern.edu

Similarly, research on ceria (CeO₂) catalysts, which are vital in three-way catalytic converters, has shown that surface peroxide species can react with CO to form a surface-bound carbonate. acs.org This reactivity is not limited to heterogeneous systems. A well-defined molecular system using a hydrogen-bonding anion receptor demonstrated that an isolated peroxide dianion (O₂²⁻) can directly oxidize CO to produce an encapsulated carbonate (CO₃²⁻), showcasing the fundamental reactivity between these species. acs.orgmit.edu These findings collectively underscore the theoretical importance of a peroxy-carbonate intermediate in the catalytic oxidation of CO.

Mechanistic Probes for Complex Reaction Pathways

The distinct reactivity of the carbonate radical anion allows it to serve as a mechanistic probe to elucidate complex reaction pathways. nih.govnih.gov Unlike the highly reactive and unselective hydroxyl radical (•OH), CO₃•⁻ is a more selective oxidant, preferentially reacting with electron-rich moieties. nih.govresearchgate.netnih.gov This selectivity enables researchers to target and identify specific sites within larger molecules or to differentiate between reaction mechanisms.

For instance, in advanced oxidation processes (AOPs), the presence of bicarbonate (HCO₃⁻) can dramatically alter the reaction pathway. acs.orgnih.govacs.org In many Fenton-like reactions, it has been demonstrated that in the presence of bicarbonate, CO₃•⁻ is the dominant reactive species, rather than the •OH radical as traditionally assumed. acs.orgnih.govacs.org This was confirmed by using probe molecules that react differently with CO₃•⁻ versus •OH, and by techniques like electron paramagnetic resonance (EPR) spectroscopy with specific spin traps to detect the radical. nih.govacs.orgnih.gov

The degradation pathways of sulfur-containing compounds have also been investigated using the carbonate radical as the initiating oxidant. nih.gov The proposed mechanism involves an initial electron abstraction from the sulfur atom, forming a radical cation, which is then further oxidized. nih.gov By studying the products formed, researchers can map the subsequent steps of the degradation cascade. Therefore, the deliberate generation of CO₃•⁻ can be a powerful tool for probing reactions involving electron transfer from specific functional groups.

Surface Chemistry and Heterogeneous Catalysis Investigations

The role of oxidoperoxidocarbonate(.1-) extends to surface chemistry and heterogeneous catalysis, where it can be generated on solid-gas or solid-liquid interfaces. northwestern.eduacs.org Its formation and subsequent reactions are critical in atmospheric chemistry and industrial catalysis.

Studies have shown that the carbonate radical can be generated on the surface of irradiated mineral dust particles containing (bi)carbonate. acs.org This surface-bound radical is a potent oxidant that can influence atmospheric heterogeneous chemistry, such as facilitating the transformation of nitrite (B80452) to nitrate (B79036), a key component of secondary aerosol formation. acs.org

Environmental and Extraterrestrial Chemical Contexts

Atmospheric Chemistry of Carbon Radicals

Carbonate radicals are recognized as potent oxidants in the atmosphere, participating in various chemical transformations. Their presence and reactivity can influence the cycling of key atmospheric species.

The carbonate radical anion (CO3•−) is a key intermediate in tropospheric anion chemistry. researchgate.net It can be efficiently produced under atmospheric conditions through a series of reactions starting with electron attachment to O2, followed by electron transfer to O3, and finally O•− transfer to CO2. aip.org Quantitative models predict a steady-state fractional abundance of CO3•− and its hydrated form, CO3•−(H2O), in the range of 0.3% to 2.3% of the total negative ion inventory in the troposphere. aip.org The hydrated form is the dominant species up to an altitude of 11 km. aip.org

Gas-phase reactions involving carbonate radicals are significant. For example, the reaction of CO3•− and its monohydrate with HCl has been studied, revealing that hydration accelerates the reaction rate significantly. researchgate.net While often overlooked, recent studies highlight that CO2 can be involved in important photo-oxidation reactions through the formation of carbonate radicals. dntb.gov.ua These radicals can enhance the uptake of sulfur dioxide (SO2) on mineral dust particles, suggesting a previously underestimated role in atmospheric sulfate (B86663) formation. dntb.gov.ua

The table below summarizes key gas-phase reactions and estimated lifetimes for relevant atmospheric radicals, providing context for the potential behavior of oxidoperoxidocarbonate(.1-).

| Radical/Species | Formation Pathway Example | Key Gas-Phase Reaction Example | Estimated Atmospheric Lifetime |

| Carbonate Radical (CO3•−) | O•− + CO2 → CO3•− aip.org | CO3•− + NO → CO2 + NO2 | Longer than •OH, allowing for wider action range biomedres.us |

| Hydroxyl Radical (•OH) | O(1D) + H2O → 2•OH researchgate.net | •OH + CH4 → •CH3 + H2O | ~1 second researchgate.net |

| Nitrate (B79036) Radical (NO3•) | NO2 + O3 → NO3• + O2 | NO3• + DMS → products | Minutes to hours (nighttime) |

| Peroxy Radicals (RO2•) | R• + O2 → RO2• copernicus.org | RO2• + NO → RO• + NO2 | Variable, depends on structure and ambient conditions |

This table is illustrative and compiles data from various sources on well-studied radicals to provide a comparative context.

The aqueous phase of atmospheric aerosols and cloud droplets provides a crucial medium for chemical reactions that differ from gas-phase chemistry. quora.com The carbonate radical (CO3•−) is a strong oxidant in these aqueous environments. researchgate.net It is generated from the reaction of hydroxyl radicals (•OH) with bicarbonate (HCO3−) or carbonate (CO32−) ions, which are present in atmospheric water. researchgate.netcollectionscanada.gc.ca

The presence of (bi)carbonate in atmospheric aerosols and cloud water can directly participate in photochemical reactions by generating CO3•− under irradiation. acs.org This radical plays an important role in the transformation of nitrite (B80452) to nitrate, particularly under lower light intensity and higher humidity. acs.org The pH of the aqueous environment is a critical factor; while acidic conditions in the bulk atmosphere can limit the concentration and oxidative power of carbonate radicals, localized alkaline microenvironments, such as on the surface of carbonate-containing dust particles, can significantly enhance their formation and reactivity. researchgate.netresearchgate.net

Recent research has demonstrated that carbonate radicals produced on the surface of mineral dust can significantly contribute to the oxidation of SO2, leading to the formation of sulfate aerosols. researchgate.net This process is influenced by relative humidity and light intensity. researchgate.net The table below presents key findings from studies on the aqueous-phase chemistry of carbonate radicals.

| Research Focus | Key Findings | Significance for Atmospheric Chemistry | Reference(s) |

| Sulfate Formation | CO3•− enhances the SO2 uptake coefficient on mineral dust particles by a factor of 17. | Highlights a novel and significant pathway for atmospheric sulfate aerosol formation. | dntb.gov.ua |

| Nitrate Formation | CO3•− facilitates the transformation of nitrite to nitrate on irradiated mineral dust surfaces. | Reveals an important role for carbonate radicals in the atmospheric nitrogen cycle. | acs.org |

| DOM Reactions | CO3•− reacts with dissolved organic matter (DOM), with reaction rates correlated to DOM properties like phenolic content. | Indicates a pathway for the transformation and degradation of organic compounds in atmospheric waters. | researchgate.net |

| pH Dependence | Localized alkaline environments on dust particles can intensify the abundance and oxidative capacity of CO3•−. | Emphasizes the importance of micro-environments in controlling atmospheric chemical reactions. | researchgate.netresearchgate.net |

Photochemistry is a primary driver of radical formation in the atmosphere. The carbonate radical (CO3•−) can be photochemically generated on the surface of photoactive components of mineral dust, such as titanium-containing minerals. dntb.gov.uaacs.org This process involves the transfer of a photogenerated hole or a hydroxyl radical to (bi)carbonate ions on the dust surface under solar irradiation. acs.org

Once formed, carbonate radicals participate in various degradation pathways for other atmospheric trace gases. They are selective oxidants that can react with a range of organic and inorganic species. researchgate.netcollectionscanada.gc.ca For instance, they are involved in the oxidation of sulfur (IV) to sulfate and nitrite to nitrate. dntb.gov.uaacs.org The degradation of the carbonate radical itself likely proceeds through self-reaction or reactions with other radical species. The dimerization of carbonate radicals can lead to the formation of peroxycarbonates, such as the peroxydicarbonate dianion (C2O62-), which can then decompose. osti.govresearchgate.net

The photochemical cycles involving carbonate radicals are complex and interconnected with the cycles of other major atmospheric oxidants like •OH and O3. The formation of CO3•− from •OH and bicarbonate represents a pathway where the high reactivity of the hydroxyl radical is transferred to a more selective and longer-lived oxidant. biomedres.us

Interstellar Medium (ISM) and Astrochemistry

The interstellar medium (ISM) is characterized by extreme conditions of low temperature and low density, which foster a unique chemistry leading to the formation of exotic molecules, including radicals and ions. frontiersin.org

The detection of molecules in the ISM relies on astronomical spectroscopy, primarily by observing their rotational and vibrational transitions. frontiersin.orgscience.gov To date, there has been no confirmed detection of oxidoperoxidocarbonate(.1-) or the simpler carbonate radical (CO3•-) in the interstellar medium. However, the related cyanomethyl radical (•CH2CN), which is isoelectronic with the carbonate radical, has been observed. science.gov

The potential for detection hinges on accurate laboratory measurements of the spectroscopic signatures of these radicals. Infrared spectroscopy of the carbonate radical anion (CO3•−) and its hydrated clusters has been performed in laboratory settings. aip.org The unhydrated CO3•− radical shows distinct vibrations in an argon matrix. aip.org The hydrated forms exhibit broader absorption features in the O-H stretching region. aip.org

The table below details some of the measured and calculated spectroscopic features for the carbonate radical anion, which would be crucial for any future astronomical searches.

| Species | Spectroscopic Method | Observed/Calculated Feature (cm⁻¹) | Notes | Reference(s) |

| CO3•− | Infrared Spectroscopy (Argon Matrix) | 1307 and 1494 | Assigned to C-O stretch vibrations. | aip.org |

| CO3•−Arn | Infrared Spectroscopy (Gas Phase) | 1581 | C-O stretch region. | aip.org |

| CO3•−(H2O) | Infrared Multiple Photon Dissociation | ~3700 (free O-H), 3275, 3365 | Broad, structured spectrum in the O-H stretch region. | aip.org |

| CO4•−(H2O)1,2 | Infrared Multiple Photon Dissociation | Broad features in O-H stretch region | Spectroscopic studies on the peroxycarbonate radical are also available. | researchgate.net |

Detecting these species in the ISM is challenging. The extremely low density of the ISM is not conducive to the formation of many molecules, and the harsh radiation fields can destroy them. collectionscanada.gc.ca However, the survival of other radical species suggests that if formation pathways exist, detection may be possible with sufficiently sensitive instruments.

The formation of complex molecules in the cold, sparse environment of the ISM often involves ion-molecule reactions or reactions on the surfaces of dust grains. frontiersin.org Gas-phase reactions between neutral species are generally inefficient at these low temperatures. collectionscanada.gc.ca

While specific formation mechanisms for oxidoperoxidocarbonate(.1-) or carbonate radicals in the ISM have not been established, we can speculate on potential pathways based on known interstellar chemistry. The reaction of C((3)P), ground-state atomic carbon, with molecules like O2 or O3 could be a potential starting point, though such reactions would need to be investigated under interstellar conditions. The formation of CO3•− in the Earth's atmosphere via O•− transfer to CO2 provides a possible analogous pathway if a source of O•− ions exists in a particular interstellar environment. aip.org

The formation of many interstellar molecules, including radicals, is thought to occur on the surfaces of icy dust grains. These surfaces can concentrate reactants and facilitate reactions that would be improbable in the gas phase. It is conceivable that species like CO2 and O2, which are known to exist in interstellar ices, could react upon irradiation with UV photons or cosmic rays to form more complex species like carbonate and peroxycarbonate radicals. These radicals could then be ejected into the gas phase where they could be detected spectroscopically.

Role in the Evolution of Carbon-Containing Species in Space

The theoretical role of the oxidoperoxidocarbonate(.1-) anion, also known as the CO₄⁻ radical anion, in the evolution of carbon-containing species in space is a subject rooted in the broader context of interstellar chemistry and the behavior of oxocarbon anions. While direct observational data for oxidoperoxidocarbonate(.1-) in extraterrestrial environments is not available, its potential significance can be inferred from our understanding of chemical processes in the interstellar medium (ISM) and other space environments.

Oxocarbon anions are negative ions composed solely of carbon and oxygen atoms. wikipedia.org While common examples include the stable carbonate (CO₃²⁻) and oxalate (B1200264) (C₂O₄²⁻) ions, a variety of unstable anions like oxidoperoxidocarbonate(.1-) are known to have fleeting existences during certain chemical reactions. wikipedia.org It is hypothesized that such unstable anions may persist in the highly rarefied conditions of interstellar clouds. wikipedia.org

The formation of complex organic molecules, which are precursors to prebiotic molecules, is a key area of astrochemistry. munich-iapbp.denih.gov These processes can occur in the gas phase or on the surfaces of icy dust grains. arxiv.orgnwo.nl The chemical evolution in space is often driven by the interaction of simple molecules with high-energy particles and radiation, leading to the formation of reactive species like radicals and ions. nih.govresearchgate.net

In environments rich in carbon dioxide (CO₂), such as certain planetary atmospheres or icy mantles of interstellar dust grains, energetic processes can lead to the formation of radicals. arxiv.orgnih.gov Plasmas, which are ionized gases, are particularly efficient at producing reactive intermediates from stable molecules like CO₂. arxiv.orgnih.gov Although not specifically detailing the formation of oxidoperoxidocarbonate(.1-), these studies highlight that the energetic activation of CO₂ is a crucial step in initiating chemical cascades that can lead to more complex carbon-based molecules. arxiv.org

The general theory of anion chemistry in the ISM suggests that anions can play a significant role in the chemical evolution of molecular clouds. anr.frrsc.org They affect the density of free electrons, which influences the rate of cloud collapse and star formation, and can participate in reactions that lead to the formation of larger, more complex molecules. anr.fr The detection of various carbon-chain anions in the ISM supports the idea that anionic species are integral components of interstellar chemistry. nih.gov

While there are no specific research findings or quantitative data detailing the reaction pathways involving oxidoperoxidocarbonate(.1-) in space, its potential role would be as a transient, reactive intermediate. As an oxocarbon anion, it would be part of the chemical network connecting simple carbon oxides to more complex organic species. Carbonate and sulfate micrometeoroids have been identified as potential carriers of prebiotic molecules to Earth, underscoring the importance of carbon-oxygen compounds in astrobiology. arxiv.orgnih.gov

Due to the speculative nature of this compound's role in space, no specific data on its abundance or reaction rates in extraterrestrial environments has been documented in the reviewed literature.

Advanced Methodological Approaches and Future Directions in Radical Chemistry

Integration of Experimental and Computational Techniques

The transient and highly reactive nature of radical species like the carbonate radical anion necessitates a multifaceted approach for their study. The integration of experimental and computational chemistry has become indispensable for a comprehensive understanding of their properties and behavior. This synergy allows for the robust characterization of fleeting intermediates and the validation of complex theoretical models.

Synergy in Characterizing Transient Radical Species

The carbonate radical anion is a short-lived species, making its direct observation challenging. Experimental techniques such as pulse radiolysis and laser flash photolysis are crucial for its generation and time-resolved characterization. researchgate.netresearchgate.netacs.orgnih.gov For instance, pulse radiolysis of aqueous carbonate solutions generates the radical, whose transient absorbance can be monitored at its visible absorption maximum of around 600 nm. acs.org Similarly, laser flash photolysis of precursors like persulfate in the presence of bicarbonate or carbonatotetramminecobalt(III) complexes produces the carbonate radical anion, allowing for the study of its subsequent reactions. nih.govresearchgate.netnih.gov

Complementing these experimental methods, computational techniques, particularly Density Functional Theory (DFT), provide invaluable insights into the radical's structure, electron distribution, and vibrational frequencies. acs.orgrsc.orgacs.org Theoretical calculations have been instrumental in interpreting experimental spectra and elucidating the fundamental properties of the radical. For example, joint experimental and computational studies using negative ion photoelectron spectroscopy (NIPE) have been pivotal. The NIPE spectrum of the carbonate radical anion, formed by electrospraying carbonate dianion, was successfully interpreted with the aid of B3LYP, CCSD(T), and CASPT2 calculations. This combination confirmed that the D3h geometry of carbon trioxide (CO3) has a singlet ground state. osti.govrsc.org Furthermore, theoretical studies have been employed to analyze the complex interactions of the carbonate radical anion with spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), revealing that the addition of CO3•− to DMPO results in an O-centered radical adduct. acs.org

Validation of Theoretical Models with Spectroscopic and Kinetic Data

A critical aspect of modern radical chemistry is the validation of theoretical models against empirical data. Spectroscopic and kinetic measurements serve as the benchmark for the accuracy of computational predictions. For the carbonate radical anion, extensive work has been done to compare experimentally determined reaction rate constants and spectroscopic features with those predicted by theoretical calculations.

Time-resolved resonance Raman (TR³) spectroscopy has been used to probe the structure of the carbonate radical anion. By generating the radical via photolysis of persulfate and using a probe wavelength of 620 nm, the resulting Raman spectra, when interpreted with the aid of point group theory calculations, suggest a C2v molecular symmetry for the radical. researchgate.net DFT calculations have also been used to predict the distinctive infrared (IR) signatures of hydrated clusters of the carbonate radical anion, which can be used to distinguish them from hydrated carbonate dianion clusters. acs.org

Kinetic data provides another crucial validation point. Competition kinetics methods have been developed to measure the second-order rate constants of the carbonate radical anion with various organic compounds, including pesticides. researchgate.netoup.com These experimental rates can then be compared with theoretical predictions. For example, DFT calculations have been used to model the aqueous reduction potential of the carbonate radical anion, with the results being benchmarked against literature values. These studies highlight the importance of including explicit solvent molecules in the calculations to achieve accurate predictions. rsc.orgrsc.org The table below presents a selection of experimentally determined and computationally predicted data for the carbonate radical anion.

| Property | Experimental Value/Method | Computational Value/Method | Reference(s) |

| UV-Vis Absorption Maximum | ~600 nm (in water) | - | researchgate.netacs.org |

| Electron Affinity (of CO3) | 4.06 ± 0.03 eV | - | osti.govrsc.org |

| Standard Reduction Potential (E°(CO3•−/CO32−)) | 1.57 V | 1.23 ± 0.15 V (ab initio) | rsc.orgresearchgate.netcdnsciencepub.com |

| Symmetry | C2v (suggested by TR³) | D3h (for isolated CO3) | researchgate.netosti.govrsc.org |

| Rate Constant (self-reaction) | 1.61 x 10⁷ M⁻¹s⁻¹ (at 21°C) | - | acs.org |

| Rate Constant (vs. Aniline) | - | Predicted via DFT | acs.org |

| Rate Constant (vs. Tryptophan) | - | Predicted via DFT | acs.orgelsevierpure.com |

Exploration of Novel Synthetic Strategies for Radical Generation

The ability to generate radicals under controlled conditions is fundamental to studying their chemistry. Research on the carbonate radical anion has led to the exploration and refinement of several generation methods, moving beyond simple radiolysis. These strategies are often tailored for specific applications, such as in biological studies or advanced oxidation processes.

A prevalent method for generating the carbonate radical anion involves the reaction of the highly reactive hydroxyl radical (HO•) with either carbonate (CO3²⁻) or bicarbonate (HCO3⁻) ions. researchgate.netresearchgate.netnih.gov This is a key reaction in systems where HO• is produced, such as in Fenton and Fenton-like reactions. acs.orgresearchgate.net

Photochemical methods offer precise control over radical generation. One such technique is the UV photolysis of persulfate (S₂O₈²⁻) in the presence of bicarbonate. The photolysis generates sulfate (B86663) radicals (SO₄•−), which then oxidize bicarbonate to form the carbonate radical anion. nih.govnih.gov Another photochemical approach utilizes the photodissociation of carbonatotetramminecobalt(III), [Co(NH₃)₄CO₃]⁺, complexes to yield CO₃•−. researchgate.netnih.gov

The reaction between peroxynitrite (ONOO⁻) and carbon dioxide (CO₂) is a biologically significant pathway for the formation of the carbonate radical anion. nih.govresearchgate.netbiomedres.us This reaction is particularly relevant in the context of oxidative stress during inflammatory responses.

More recently, innovative approaches such as photoelectrocatalytic systems have been developed. A system using a TiO₂ nanotube array photoanode and a modified carbon felt cathode has been shown to efficiently generate carbonate radicals from bicarbonate for the degradation of organic pollutants. cornell.edu

Theoretical Predictions for Undiscovered Reactions and Reactivity Patterns

A major frontier in radical chemistry is the use of computational modeling to predict new reactions and understand reactivity trends before they are tested in the lab. For the carbonate radical anion, theoretical studies have been instrumental in forecasting its behavior, particularly towards biologically and environmentally relevant molecules.

DFT calculations have been extensively used to explore the reaction mechanisms of the carbonate radical anion. These studies have predicted that its reactions can proceed through several pathways, including hydrogen atom abstraction (HAT), radical adduct formation (RAF), and single electron transfer (SET). acs.orgelsevierpure.com For instance, the reactivity of the carbonate radical anion towards sulfur-containing and aromatic amino acids has been explored using DFT, predicting that it primarily reacts via the HAT mechanism. acs.orgelsevierpure.com Such predictions are vital for understanding the mechanisms of protein damage under oxidative stress.

Theoretical models have also been applied to predict the reactivity of the carbonate radical anion with DNA. These studies have shown that it can react with DNA's 2'-deoxyribose component through hydrogen abstraction and selectively oxidize guanine (B1146940) bases. nih.govetsu.edu Furthermore, computational chemistry has been used to predict the pKa of the related bicarbonate radical (HCO3•), identifying it as a very strong acid, and to estimate its lifetime in different environments. acs.orgresearchgate.netcdnsciencepub.com The use of programs like ECOSAR, based on theoretical predictions, allows for the hypothetical assessment of the ecotoxicity of byproducts formed during the degradation of pollutants by the carbonate radical anion. science.gov

Emerging Areas of Radical Chemistry Research and Applications

Research into the carbonate radical anion is expanding into several exciting and impactful areas, driven by the recognition of its significant role in various chemical and biological processes.

A major emerging area is its role in biochemistry and medicine . The carbonate radical anion is now recognized as an important mediator of oxidative damage in biological systems, contributing to the oxidative stress implicated in inflammation, aging, and various diseases. acs.orgbiomedres.usresearchgate.net Its ability to selectively oxidize biomolecules like amino acids (leading to protein damage) and guanine (leading to DNA damage) is a key focus of current research. nih.govnih.govacs.orgelsevierpure.cometsu.eduresearchgate.net Understanding these reactions is crucial for developing strategies to mitigate oxidative damage.

In environmental science , the carbonate radical anion is being harnessed for advanced oxidation processes (AOPs) for water and wastewater treatment. researchgate.netresearchgate.netcornell.edu Due to its selective reactivity, it can effectively degrade persistent organic pollutants that are resistant to other treatment methods. researchgate.net Its role in atmospheric chemistry, including the formation of secondary sulfate aerosols, is also an area of active investigation. researchgate.net

Finally, the involvement of the carbonate radical anion in catalysis is a rapidly developing field. It has been identified as a key intermediate in modified Fenton-like reactions and is being explored for its potential role in catalytic water splitting and other oxidation processes. acs.orgresearchgate.netnih.gov This could lead to the development of more efficient and environmentally friendly catalytic technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.